

An In-depth Technical Guide to 4-Hydroxycyclohexanone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **4-Hydroxycyclohexanone**

Cat. No.: **B083380**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanone (CAS No. 13482-22-9) is a versatile bifunctional organic compound featuring both a ketone and a hydroxyl group. This unique structure makes it a valuable intermediate and building block in modern organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, rendering it a key component in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physical and chemical properties of **4-hydroxycyclohexanone**, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in research and drug development.

Physical and Chemical Properties

4-Hydroxycyclohexanone is typically a colorless to pale yellow liquid or low-melting solid at room temperature. It is soluble in polar solvents such as water and alcohols.^[1] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group) influences its physical properties and reactivity.

Physical Properties

The key physical properties of **4-hydroxycyclohexanone** are summarized in the table below. Data is compiled from various sources and may show slight variations.

Property	Value	Reference(s)
CAS Number	13482-22-9	[2]
Molecular Formula	C ₆ H ₁₀ O ₂	[2]
Molecular Weight	114.14 g/mol	[2]
Appearance	Colorless to pale yellow liquid or solid	[1]
Melting Point	-1 °C	[2]
Boiling Point	226-256 °C	[2]
Density	1.1 - 1.142 g/cm ³	[2]
Flash Point	91.392 - 124 °C	[2]
pKa (predicted)	14.62 ± 0.20	[2]
Solubility	Soluble in water and alcohols	[1]

Spectral Data

The spectral data for **4-hydroxycyclohexanone** are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) - Estimated chemical shifts (δ) in CDCl₃

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-OH	Variable (broad)	Singlet	1H
CH-OH	~3.8 - 4.2	Multiplet	1H
-CH ₂ -C=O (axial)	~2.4 - 2.6	Multiplet	2H
-CH ₂ -C=O (equatorial)	~2.2 - 2.4	Multiplet	2H
-CH ₂ -CH(OH) (axial)	~2.0 - 2.2	Multiplet	2H
-CH ₂ -CH(OH) (equatorial)	~1.7 - 1.9	Multiplet	2H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Estimated chemical shifts (δ) in CDCl₃

Carbon	Chemical Shift (ppm)
C=O	~210
CH-OH	~68
CH ₂ (adjacent to C=O)	~39
CH ₂ (adjacent to CH-OH)	~33

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group	Description
3600 - 3200 (broad)	O-H	Alcohol stretch
3000 - 2850	C-H	Alkane stretch
1715 (strong)	C=O	Ketone stretch
1300 - 1000	C-O	Alcohol stretch

Mass Spectrometry (MS)

The mass spectrum of **4-hydroxycyclohexanone** would be expected to show a molecular ion peak (M^+) at $m/z = 114$. Key fragmentation patterns would likely involve:

- Loss of H_2O : $[M - 18]^+$ at $m/z = 96$.
- Alpha-cleavage adjacent to the carbonyl group, leading to the loss of C_2H_4O or C_3H_5O fragments.
- Cleavage adjacent to the hydroxyl group.

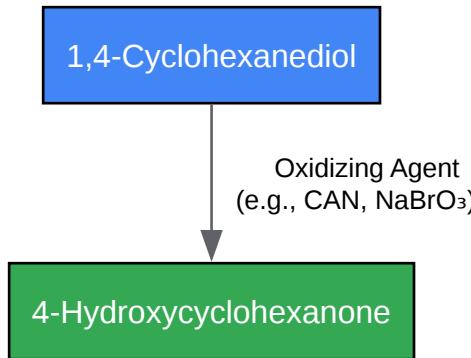
Chemical Synthesis and Reactions

4-Hydroxycyclohexanone's bifunctional nature allows it to serve as a versatile precursor in various synthetic routes.^[3]

Synthesis of 4-Hydroxycyclohexanone

One common method for the synthesis of **4-hydroxycyclohexanone** is the selective oxidation of 1,4-cyclohexanediol.

Synthesis of 4-Hydroxycyclohexanone



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Synthesis of **4-Hydroxycyclohexanone** from 1,4-Cyclohexanediol.

Experimental Protocol: Oxidation of 1,4-Cyclohexanediol

- To a solution of 1,4-cyclohexanediol (278 g, 2.393 mol) in acetonitrile (2.7 L) and water (1.15 L), add cerium (IV) ammonium nitrate (CAN) (45.4 g, 82.85 mmol) and sodium bromate (125

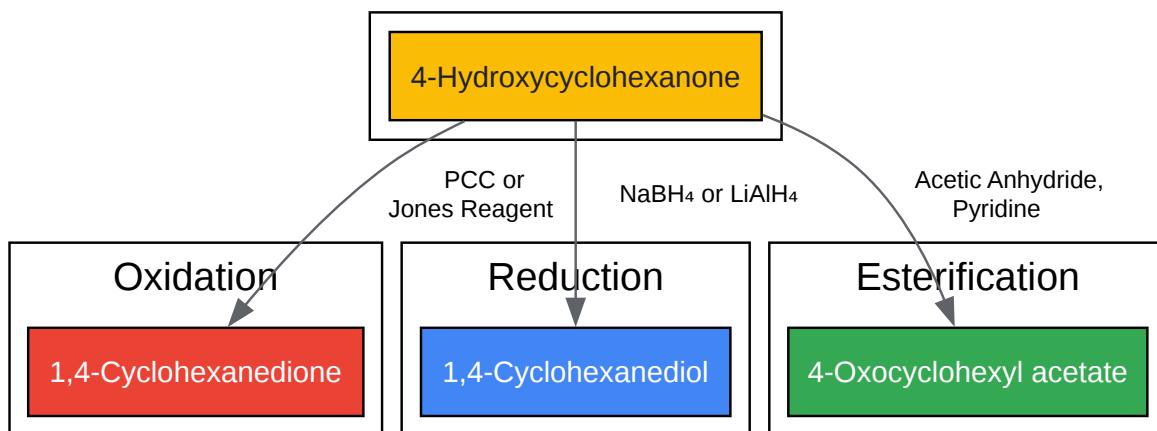
g, 0.828 mol).[4]

- Heat the resulting mixture at reflux for 2.5 hours.[4]
- Cool the reaction mixture to room temperature.[4]
- Extract the aqueous solution with chloroform (3 x 1 L).[4]
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford **4-hydroxycyclohexanone**.[4]

Key Chemical Reactions

The ketone and hydroxyl groups of **4-hydroxycyclohexanone** can undergo a variety of transformations independently or concurrently.

Key Reactions of 4-Hydroxycyclohexanone



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Core chemical transformations of **4-Hydroxycyclohexanone**.

Experimental Protocol: Oxidation to 1,4-Cyclohexanedione (PCC Oxidation)

- Suspend pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite in dichloromethane (DCM).[4]

- To this suspension at 0 °C, add a solution of **4-hydroxycyclohexanone** (1 equivalent) in DCM.[4]
- Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC. A brown precipitate will form.[4]
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Concentrate the filtrate under reduced pressure to yield crude 1,4-cyclohexanedione, which can be further purified by recrystallization or chromatography.

Experimental Protocol: Reduction to 1,4-Cyclohexanediol

- Dissolve **4-hydroxycyclohexanone** (1 equivalent) in methanol or ethanol.
- Cool the solution in an ice bath and add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise.
- After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
- Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give 1,4-cyclohexanediol.

Experimental Protocol: Esterification to 4-Oxocyclohexyl acetate

- Dissolve **4-hydroxycyclohexanone** (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).[5]
- Cool the solution to 0 °C and add acetic anhydride (1.5 equivalents).[5]
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).[5]
- Quench the reaction by adding dry methanol.[5]

- Remove the solvents by co-evaporation with toluene.[5]
- Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
- Purify the resulting crude product by silica gel column chromatography to obtain 4-oxocyclohexyl acetate.[5]

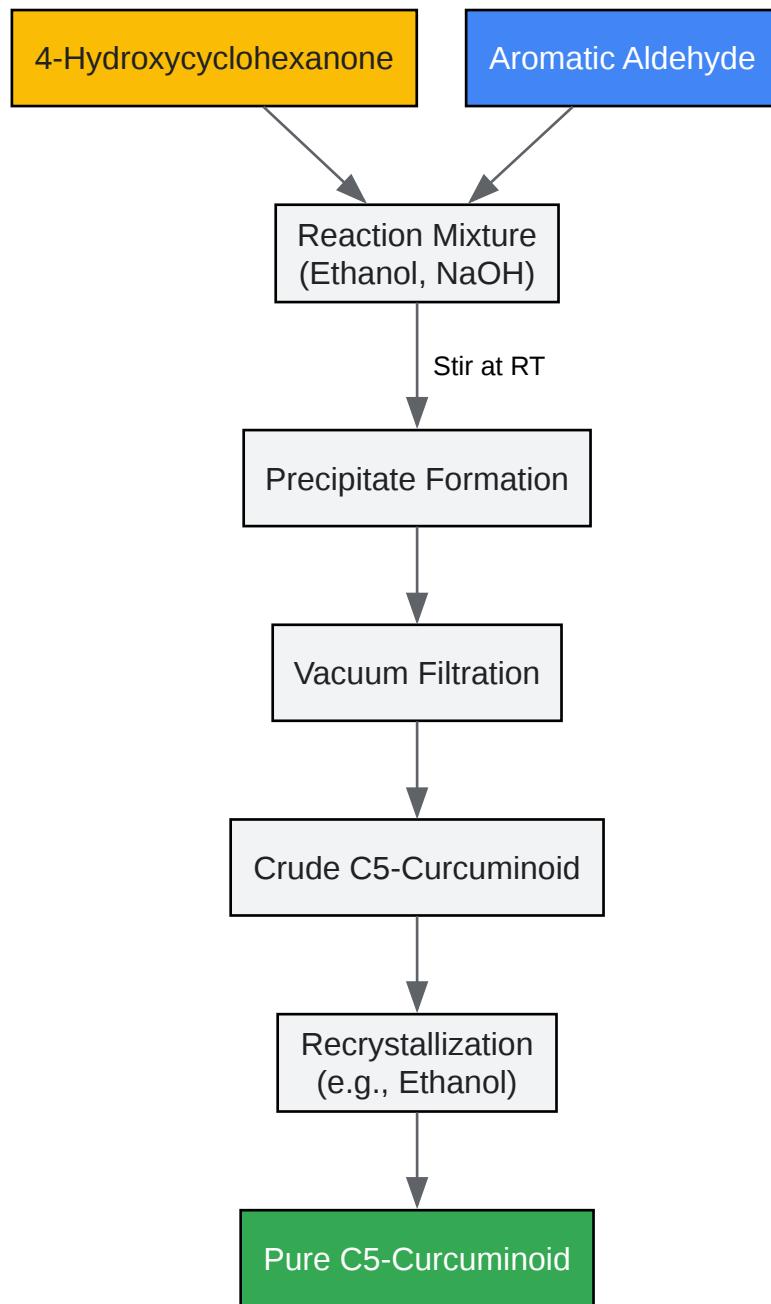
Applications in Drug Development and Research

4-Hydroxycyclohexanone is a pivotal starting material and intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[3]

Synthesis of C5-Curcuminoids

4-Hydroxycyclohexanone is used in the Claisen-Schmidt condensation reaction with aromatic aldehydes to synthesize C5-curcuminoid derivatives. These compounds are being investigated for their potential antiproliferative and anticancer activities.

Claisen-Schmidt Condensation Workflow

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Workflow for the synthesis of C5-curcuminoids.

Experimental Protocol: Claisen-Schmidt Condensation

- Dissolve **4-hydroxycyclohexanone** (1 equivalent) and an appropriate aromatic aldehyde (2 equivalents) in ethanol in a round-bottom flask.[6]

- To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[3]
- Stir the mixture at room temperature for several hours. The formation of a precipitate indicates product formation.[6]
- Collect the crude product by vacuum filtration and wash with cold water.[6]
- Further purify the product by recrystallization from a suitable solvent like ethanol to yield the desired bis(arylidene)-**4-hydroxycyclohexanone** derivative.[3]

Precursor for Oseltamivir (Tamiflu)

While the commercial synthesis of the antiviral drug oseltamivir (Tamiflu) predominantly starts from shikimic acid, alternative synthetic routes have been explored. Derivatives of **4-hydroxycyclohexanone**, such as 4-hydroxycyclohex-2-enone, have been investigated as potential starting materials for the synthesis of oseltamivir, highlighting the importance of this chemical scaffold in developing routes to complex pharmaceutical targets.

Conclusion

4-Hydroxycyclohexanone is a fundamentally important molecule in organic synthesis, offering a gateway to a wide array of more complex structures. Its value is particularly evident in the field of medicinal chemistry and drug development, where it serves as a key building block for synthesizing novel compounds with potential therapeutic applications. The protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this versatile chemical intermediate.

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